N-Acetyl-D-mannosamine-15N
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Overview
Description
N-Acetyl-D-mannosamine-15N is a stable isotope-labeled compound of N-Acetyl-D-mannosamine. This compound is an essential precursor of N-acetylneuraminic acid, which is a specific monomer of bacterial capsular polysialic acid . The incorporation of the nitrogen-15 isotope makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Acetyl-D-mannosamine-15N involves the incorporation of the nitrogen-15 isotope into the N-Acetyl-D-mannosamine molecule. One common method for synthesizing N-Acetyl-D-mannosamine involves the base-catalyzed epimerization of N-acetylglucosamine . Another method includes the rhodium(II)-catalyzed oxidative cyclization of glucal 3-carbamates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis from N-acetylglucosamine. This process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-mannosamine-15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form.
Reduction: This reaction involves the reduction of this compound to its reduced form.
Substitution: This reaction involves the substitution of functional groups in the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-acetylneuraminic acid .
Scientific Research Applications
N-Acetyl-D-mannosamine-15N has a wide range of scientific research applications:
Mechanism of Action
N-Acetyl-D-mannosamine-15N exerts its effects by serving as a precursor for the synthesis of N-acetylneuraminic acid. The initiation of sialic acid biosynthesis occurs in the cytoplasm, where UDP-N-acetylglucosamine is converted into N-Acetyl-D-mannosamine by UDP-N-acetylglucosamine 2-epimerase . This compound is then phosphorylated by N-Acetyl-D-mannosamine kinase, leading to the production of N-acetylneuraminic acid .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine: This compound is an epimer of N-Acetyl-D-mannosamine and serves as a precursor in the synthesis of N-Acetyl-D-mannosamine.
N-Acetylneuraminic acid: This compound is the final product of the biosynthesis pathway involving N-Acetyl-D-mannosamine.
Uniqueness
N-Acetyl-D-mannosamine-15N is unique due to the incorporation of the nitrogen-15 isotope, which makes it particularly useful for tracing and quantification in various biochemical and pharmacokinetic studies .
Properties
Molecular Formula |
C8H15NO6 |
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Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i9+1 |
InChI Key |
MBLBDJOUHNCFQT-KVCKCEEKSA-N |
Isomeric SMILES |
CC(=O)[15NH][C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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